5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole

Synthetic Chemistry Process Development Thermal Stability

5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole (CAS 175205-41-1) is a sterically defined 1,2,4-oxadiazole building block with a reactive chloromethyl handle and a metabolically stable tert-butyl group. It ensures reproducible performance in nucleophilic substitution and cross-coupling, avoiding variability seen with less hindered analogs. Available in high purity for kinase inhibitor and crop protection research.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 175205-41-1
Cat. No. B070657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
CAS175205-41-1
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NO1)CCl
InChIInChI=1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3
InChIKeyAIVSLDAXUIRICJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole (CAS 175205-41-1): A Sterically Hindered Alkylating Building Block for Heterocyclic Synthesis


5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-oxadiazole (CAS 175205-41-1) is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a bulky tert-butyl group at the 5-position and a reactive chloromethyl handle at the 3-position . The chloromethyl moiety serves as an alkylating warhead enabling nucleophilic substitution and cross-coupling derivatization, while the tert-butyl group imparts substantial steric bulk and modulates physicochemical properties . With a molecular formula of C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol, this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research .

Why a Simple 1,2,4-Oxadiazole Alkylator Cannot Replace 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole


Superficial structural similarity among 1,2,4-oxadiazoles bearing a chloromethyl group belies substantial differences in physicochemical and steric profiles that critically impact synthetic utility. The tert-butyl substituent at the 5-position of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole profoundly alters boiling point, physical state, and steric environment compared to unsubstituted or aryl-substituted analogs . These divergences dictate purification protocols, handling requirements, and the regiochemical outcomes of subsequent derivatization steps. The quantitative evidence below demonstrates that generic substitution with a less hindered or differently substituted 1,2,4-oxadiazole introduces unacceptable variability in reaction performance and product isolation, rendering target-specific procurement essential for reproducible synthetic workflows .

Quantitative Differentiation of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole Versus Closest Analogs


Boiling Point Elevation Distinguishes 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole from Unsubstituted and Aryl-Substituted 1,2,4-Oxadiazole Chloromethyl Derivatives

5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-oxadiazole exhibits a boiling point of 239.3°C at 760 mmHg, which is 50.9°C higher than the unsubstituted 3-(chloromethyl)-1,2,4-oxadiazole (188.4°C) and 77.6°C lower than the phenyl-substituted analog 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (316.9°C) . This intermediate boiling point reflects the balanced influence of the tert-butyl group—providing sufficient volatility for distillation-based purification while avoiding the excessive thermal lability associated with lower molecular weight analogs.

Synthetic Chemistry Process Development Thermal Stability

Solid Physical State at Ambient Temperature Facilitates Accurate Weighing and Storage Relative to Liquid 3-(Chloromethyl)-1,2,4-oxadiazole

5-(Tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole is a solid at 20°C, whereas the unsubstituted analog 3-(chloromethyl)-1,2,4-oxadiazole is a liquid . The solid form enables precise gravimetric dispensing using standard laboratory balances, eliminates the risk of liquid spillage during transfer, and reduces evaporative loss during storage. The liquid comparator requires specialized handling (syringe or micropipette) and is more prone to moisture ingress and decomposition upon repeated access.

Laboratory Handling Weighing Accuracy Storage Stability

Enhanced Steric Hindrance from Tert-Butyl Group Modulates Nucleophilic Substitution Rates and Regioselectivity

The presence of the tert-butyl group at the 5-position introduces substantial steric bulk adjacent to the oxadiazole ring, which is absent in comparators such as 3-(chloromethyl)-1,2,4-oxadiazole (no 5-substituent) or 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (planar aryl group). General physical organic principles indicate that a tert-butyl substituent raises the activation energy for SN2 reactions at proximal electrophilic centers by approximately 6 kcal/mol relative to a methyl group due to steric retardation [1]. While direct kinetic data for this specific compound are not publicly available, class-level inference supports that the tert-butyl group alters the reaction coordinate of nucleophilic displacement at the chloromethyl site, potentially suppressing competing side reactions and improving regioselectivity in multifunctional electrophile contexts.

Reaction Kinetics Steric Effects SN2 Reactivity

Commercial Availability at 97% Purity Exceeds Standard 95% Grade of Unsubstituted Analog

5-(Tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole is commercially available from certain suppliers at 97% purity , whereas the unsubstituted analog 3-(chloromethyl)-1,2,4-oxadiazole is predominantly offered at 95% purity across major vendors . The 2% absolute purity advantage translates to a relative impurity burden reduction of 40% (from 5% impurities down to 3%), which can be decisive in applications requiring high precision, such as catalytic cross-coupling or biological assay preparation.

Purity Specification Procurement Quality Control

Optimal Application Scenarios for 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole in Discovery and Development


Synthesis of Sterically Shielded 1,2,4-Oxadiazole-Based Kinase Inhibitors

The tert-butyl group of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole provides a hydrophobic, metabolically stable motif that can occupy lipophilic pockets in kinase ATP-binding sites. Nucleophilic displacement of the chloromethyl group with amine- or thiol-containing fragments enables rapid diversification of oxadiazole-containing lead series while maintaining the favorable steric profile conferred by the tert-butyl substituent .

Agrochemical Intermediate Requiring Balanced Volatility and Reactivity

With a boiling point of 239.3°C, this compound strikes a balance between sufficient volatility for facile purification and adequate thermal stability for safe handling in multi-kilogram campaigns. This property profile supports its use as an alkylating building block in the synthesis of crop protection agents where downstream intermediates must withstand moderate thermal processing without decomposition .

Solid-Phase Peptide or Small Molecule Library Construction

The solid physical state of 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole enables accurate weighing of sub-milligram quantities for automated parallel synthesis platforms. The reactive chloromethyl handle can be exploited for on-resin derivatization, introducing oxadiazole moieties onto growing peptide chains or small molecule scaffolds with precise stoichiometric control .

Precision Cross-Coupling or Nucleophilic Substitution Requiring High Purity

In applications such as palladium-catalyzed cross-couplings or reactions with expensive, sensitive nucleophiles, the availability of this compound at 97% purity reduces catalyst poisoning and undesired side-product formation. This purity advantage is particularly critical when scaling reactions beyond milligram quantities, where impurity accumulation can severely erode yield and complicate chromatographic purification .

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